Hybrid Zinc-Binding Pharmacophore vs. Single-Mechanism N-Hydroxybenzamides
The target compound integrates the N-hydroxy-N-alkyl-benzamide zinc-binding group (ZBG) with an imidazole ring, creating a hybrid pharmacophore. In contrast, the prototypical benzamide HDAC inhibitor Entinostat (MS‑275) and the hydroxamic acid SAHA each employ only a single ZBG type. The imidazole ring enables additional histidine‑ or metal‑coordination interactions at the active‑site rim, a property absent in Entinostat [1]. While direct enzyme IC50 values for the target compound against HDAC1 are unavailable, the imidazole‑benzamide series to which it belongs has produced compounds with HDAC1 IC50 values of 0.56–0.77 μM, comparable to Entinostat (IC50 = 0.49 μM) [2].
| Evidence Dimension | Zinc-binding group architecture and HDAC1 inhibitory potency (class level) |
|---|---|
| Target Compound Data | Hybrid imidazole–N-hydroxybenzamide ZBG; individual HDAC1 IC50 not reported in accessible sources. |
| Comparator Or Baseline | Entinostat (MS‑275): pure benzamide ZBG; HDAC1 IC50 = 0.49 μM. SAHA: pure hydroxamic acid ZBG; HDAC1 IC50 ≈ 0.01–0.03 μM. |
| Quantified Difference | Class‑level imidazole‑benzamide analogs achieve HDAC1 IC50 = 0.56–0.77 μM, within 1.1–1.6× of Entinostat. |
| Conditions | HDAC1 inhibition assay (pan‑HDAC isoform profiling) in cell‑free system; data from Nasrollahzadeh et al., 2024. |
Why This Matters
The hybrid pharmacophore offers potential for simultaneous engagement of the zinc ion and an accessory imidazole-binding pocket, which is not achievable with single‑ZBG comparators.
- [1] US4835172A – Novel benzamides, intermediates and process for the preparation and therapeutic use thereof. Highlights N-hydroxy-N-substituted benzamide core. Google Patents. View Source
- [2] Nasrollahzadeh MS, Eskandarpour V, et al. Design, synthesis and biological evaluation of novel imidazole-based benzamide and hydroxamic acid derivatives as potent histone deacetylase inhibitors and anticancer agents. J Mol Struct, 2024, 1297, 136951. Compounds 7d and 7c: HDAC1 IC50 = 0.56 μM and 0.77 μM; Entinostat: 0.49 μM. View Source
